2-Chloro-N-[cyano(phenyl)methyl]-N-methylacetamide
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Overview
Description
2-Chloro-N-[cyano(phenyl)methyl]-N-methylacetamide is an organic compound that features a chloro group, a cyano group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[cyano(phenyl)methyl]-N-methylacetamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of N-methylacetamide with a chloro-substituted benzyl cyanide in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at a moderate level to ensure the reaction proceeds efficiently .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[cyano(phenyl)methyl]-N-methylacetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The cyano group can be hydrolyzed to form carboxylic acids or amides.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions with water or alcohol as the solvent.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.
Major Products Formed
Nucleophilic substitution: Substituted amides or thioamides.
Hydrolysis: Carboxylic acids or amides.
Reduction: Primary amines.
Scientific Research Applications
2-Chloro-N-[cyano(phenyl)methyl]-N-methylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[cyano(phenyl)methyl]-N-methylacetamide involves its interaction with specific molecular targets. The chloro and cyano groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-[cyano(phenyl)methyl]-N-ethylacetamide: Similar structure but with an ethyl group instead of a methyl group.
2-Chloro-N-[cyano(phenyl)methyl]-N-methylpropionamide: Similar structure but with a propionamide moiety instead of an acetamide moiety.
Uniqueness
The presence of both chloro and cyano groups allows for diverse chemical transformations and interactions with biological targets .
Properties
CAS No. |
61555-46-2 |
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Molecular Formula |
C11H11ClN2O |
Molecular Weight |
222.67 g/mol |
IUPAC Name |
2-chloro-N-[cyano(phenyl)methyl]-N-methylacetamide |
InChI |
InChI=1S/C11H11ClN2O/c1-14(11(15)7-12)10(8-13)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3 |
InChI Key |
DWAGEVKHFVHQFS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(C#N)C1=CC=CC=C1)C(=O)CCl |
Origin of Product |
United States |
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